3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide is a versatile chemical compound with promising applications in scientific research. It is known for its unique properties and potential to revolutionize various fields.
Mechanism of Action
Target of Action
Similar compounds have been reported to target acetylcholinesterase (ache) and beta-amyloid protein (aβ1–42) aggregation .
Mode of Action
Similar compounds have been reported to inhibit ache and aβ1–42 aggregation, exhibit antioxidant activity, and selectively chelate metal ions .
Biochemical Pathways
Similar compounds have been reported to interact with multiple biochemical pathways related to the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds have been reported to have good blood-brain barrier (bbb) permeability .
Result of Action
Similar compounds have been reported to exhibit significant selective ache inhibition, potent antioxidant activity, moderate inhibition of self-induced aβ1–42 aggregation, selective metal-chelating activity, and excellent neuroprotective effect on h2o2-induced pc12 cell injury .
Action Environment
Similar compounds have been reported to be potent pharmacophores that improve antioxidant capacity and metal chelating potency .
Preparation Methods
The synthesis of 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide involves several steps. The compound is typically prepared through a series of reactions starting with the appropriate benzyl and tolyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Comparison with Similar Compounds
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide can be compared with other similar compounds, such as 2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one Mannich base derivatives. These compounds share some structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-10-12-17(13-11-15)23(14-16-6-2-4-8-19(16)24)21-18-7-3-5-9-20(18)27(25,26)22-21/h2-13,24H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYKYOAJYUYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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